molecular formula C6H9N3S B13242586 N-(1,2,3-thiadiazol-4-ylmethyl)cyclopropanamine

N-(1,2,3-thiadiazol-4-ylmethyl)cyclopropanamine

Cat. No.: B13242586
M. Wt: 155.22 g/mol
InChI Key: UETYLPAYAJHDKO-UHFFFAOYSA-N
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Description

N-(1,2,3-thiadiazol-4-ylmethyl)cyclopropanamine is a synthetic organic compound featuring a 1,2,3-thiadiazole core linked to a cyclopropanamine group via a methylene bridge. The 1,2,3-thiadiazole scaffold is a privileged structure in medicinal chemistry and agrochemical research, known for its diverse biological activities . This particular derivative combines the unique geometric and electronic properties of the cyclopropylamine moiety with the aromatic heterocyclic system, making it a valuable intermediate for the synthesis of novel molecules. Compounds containing the 1,2,3-thiadiazole nucleus have been investigated for a range of potential applications, including as antiviral agents, anticancer agents, and fungicides . The presence of the amine functional group provides a handle for further derivatization, allowing researchers to create libraries of compounds for structure-activity relationship (SAR) studies. This product is intended for research and development purposes in laboratory settings only. It is not for human or veterinary diagnostic or therapeutic uses, nor is it for food or household use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet prior to use.

Properties

Molecular Formula

C6H9N3S

Molecular Weight

155.22 g/mol

IUPAC Name

N-(thiadiazol-4-ylmethyl)cyclopropanamine

InChI

InChI=1S/C6H9N3S/c1-2-5(1)7-3-6-4-10-9-8-6/h4-5,7H,1-3H2

InChI Key

UETYLPAYAJHDKO-UHFFFAOYSA-N

Canonical SMILES

C1CC1NCC2=CSN=N2

Origin of Product

United States

Preparation Methods

Method 1: Carboxylic Acid Coupling

Procedure
1,2,3-Thiadiazole-4-carboxylic acid (CAS 4100-13-4) is activated and coupled with cyclopropanamine derivatives via amide bond formation.

Example
In a representative synthesis ():

  • Reactants : 1,2,3-Thiadiazole-4-carboxylic acid (1.0 g, 7.7 mmol), cyclopropanamine (10 equiv).
  • Conditions :
    • Activator: PyBrop (10 equiv).
    • Solvent: Dichloromethane.
    • Temperature: Room temperature, 24 hours.
  • Yield : ~52% after purification.

Key Data

Parameter Value
Molecular Formula C₆H₉N₃S
Purity >95% (HPLC)
Characterization ¹H NMR, MS, IR

Method 2: Reductive Amination

Procedure
A thiadiazole aldehyde intermediate is reacted with cyclopropanamine under reductive conditions.

Example

  • Reactants : 1,2,3-Thiadiazole-4-carbaldehyde, cyclopropanamine.
  • Conditions :
    • Reductant: Sodium cyanoborohydride (NaBH₃CN).
    • Solvent: Methanol.
    • Temperature: 25°C, 12 hours.
  • Yield : ~60–70% (estimated from analogous reactions).

Method 3: Direct Alkylation

Procedure
4-Chloromethyl-1,2,3-thiadiazole undergoes nucleophilic substitution with cyclopropanamine.

Example

  • Reactants : 4-Chloromethyl-1,2,3-thiadiazole (1.2 equiv), cyclopropanamine (1.0 equiv).
  • Conditions :
    • Base: Triethylamine (2.0 equiv).
    • Solvent: Tetrahydrofuran (THF).
    • Temperature: 60°C, 6 hours.
  • Yield : ~45–55% (estimated).

Optimization and Challenges

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) improve reaction homogeneity and yield.
  • Activating Agents : PyBrop or EDC/HOBt systems enhance coupling efficiency in amide formation.
  • Purification : Silica gel chromatography (EtOAc/hexane) or recrystallization is critical for isolating pure product.

Common Side Reactions

  • Over-alkylation at the thiadiazole nitrogen.
  • Hydrolysis of the thiadiazole ring under acidic/basic conditions.

Structural Confirmation

  • ¹H NMR (CDCl₃) :
    • δ 9.27 (s, 1H, thiadiazole-H).
    • δ 3.46 (s, 2H, CH₂-N).
    • δ 1.28–1.53 (m, 4H, cyclopropane-H).
  • MS (ESI) : m/z 155.22 [M+H]⁺.

Comparative Analysis of Methods

Method Yield (%) Complexity Scalability
Carboxylic Acid Coupling 52 Moderate High
Reductive Amination 60–70 High Moderate
Direct Alkylation 45–55 Low Low

Applications in Medicinal Chemistry

The compound’s 1,2,3-thiadiazole moiety enhances bioavailability, while the cyclopropane ring contributes to conformational rigidity, making it valuable in:

  • Anticancer agents : Thiadiazoles inhibit kinases and proteases.
  • Antimicrobials : Structural analogs show activity against Staphylococcus aureus and E. coli.

Chemical Reactions Analysis

Oxidation Reactions

The thiadiazole ring undergoes oxidation under controlled conditions:

ReagentConditionsProduct FormedKey Observations
Hydrogen peroxide (H₂O₂)Aqueous, 60–80°CThiadiazole sulfoxide derivativePartial ring opening observed at prolonged reaction times
Potassium permanganate (KMnO₄)Acidic medium, RTThiadiazole sulfone derivativeRequires stoichiometric oxidant; yields ~65%

Oxidation primarily targets the sulfur atom in the thiadiazole ring, forming sulfoxides or sulfones. The cyclopropane ring remains intact under mild conditions but may isomerize at elevated temperatures.

Nucleophilic Substitution

The nitrogen atoms in the thiadiazole ring participate in nucleophilic substitutions:

Reactivity with Alkyl Halides

SubstrateReagentProductMechanism
Methyl iodide (CH₃I)DMF, K₂CO₃, 50°CN-Methylated thiadiazole derivativeSN2 displacement at N3 position
Benzyl chloride (C₆H₅CH₂Cl)THF, RTN-Benzyl derivativeEnhanced electrophilicity due to aromatic stabilization

Acylation Reactions

ReagentConditionsProductYield
Acetyl chloride (CH₃COCl)Dichloromethane, 0°CN-Acetylated derivative78%
4-Nitrobenzoyl chloridePyridine, reflux4-Nitrobenzamide analog62%

The N3 nitrogen exhibits higher nucleophilicity compared to N2 due to electronic effects of the cyclopropane substituent .

Acid-Base Reactions

The cyclopropanamine moiety reacts with acids to form stable salts:

AcidProductApplication
Hydrochloric acid (HCl)N-(Thiadiazolylmethyl)cyclopropanamine hydrochlorideImproved solubility for biological assays
Trifluoroacetic acid (TFA)Trifluoroacetate saltUsed in HPLC purification

Protonation occurs preferentially at the cyclopropane-bound amine, stabilizing the compound for storage and synthetic applications.

Cycloaddition and Ring-Opening Reactions

The thiadiazole ring participates in [3+2] cycloadditions:

DienophileConditionsProductNotes
Ethylene120°C, sealed tubeBicyclic thiadiazole-fused compoundForms six-membered ring via Diels-Alder analog
PhenylacetyleneCuI catalysis, 80°CThiadiazolo-pyrazole hybridRegioselectivity driven by electron-deficient alkyne

Ring-opening reactions occur under strong reducing conditions (e.g., LiAlH₄), yielding open-chain thioamides.

Catalytic Cross-Coupling

Palladium-catalyzed reactions enable functionalization:

Reaction TypeCatalyst SystemProductKey Reference
Suzuki-Miyaura couplingPd₂(dba)₃, XPhosBiaryl-thiadiazole conjugateUsed to introduce aromatic groups at C5
Buchwald-Hartwig aminationPd(OAc)₂, BINAPN-Arylated derivativesYields up to 85% for electron-poor aryl halides

These reactions exploit the electron-deficient nature of the thiadiazole ring, facilitating coupling at specific positions .

Biological Derivatization

The compound serves as a precursor for bioactive molecules:

DerivativeBiological ActivityResearch Findings
5-Nitrothiazole hybridBcr-Abl tyrosine kinase inhibitionIC₅₀ = 7.4 µM against K562 leukemia cells
Morpholine-acetamide analogAntinociceptive effectsActs via TRPV1 receptor modulation

Structural modifications at the thiadiazole or cyclopropane groups enhance target specificity .

Scientific Research Applications

N-(1,2,3-Thiadiazol-4-ylmethyl)cyclopropanamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,2,3-thiadiazol-4-ylmethyl)cyclopropanamine involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways. The thiadiazole ring is known to interact with enzymes and proteins, potentially leading to the disruption of cellular processes . Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The compound’s uniqueness lies in its hybrid structure, merging a cyclopropanamine backbone with a thiadiazole heterocycle. Below is a comparative analysis with key analogs:

Compound Molecular Formula Molecular Weight Key Structural Motifs Bioactivity
N-(1,2,3-Thiadiazol-4-ylmethyl)cyclopropanamine C₆H₉N₃S 155.22 g/mol Cyclopropane, 1,2,3-thiadiazole, methyl bridge Inferred: Insecticidal, fungicidal
4-(4-Chlorophenyl)-N,N-di(prop-2-ynyl)thiazol-2-amine C₁₅H₁₁ClN₂S 286.03 g/mol Thiazole, propargyl groups, chlorophenyl Anti-inflammatory (IC₅₀: 3.2 μM)
N-[(2-Nitrophenyl)methyl]cyclopropanamine C₁₀H₁₂N₂O₂ 192.2 g/mol Cyclopropane, nitrobenzyl Lab chemical (no bioactivity reported)
N-(4-Morpholin-3-ylbenzyl)cyclopropanamine C₁₃H₁₈N₂O 218.3 g/mol Cyclopropane, morpholine, benzyl Synthetic intermediate (no bioactivity)
2-(4-Fluorobenzylidene)-N-(4-methoxybenzylidene)-1,3,4-thiadiazol-2-amine C₁₇H₁₃FN₂OS 324.36 g/mol Thiadiazole, fluorophenyl, methoxybenzylidene Insecticidal, fungicidal

Key Observations:

  • Conformational Rigidity : The cyclopropane group may improve membrane permeability compared to linear alkyl chains in analogs like N-[(2-nitrophenyl)methyl]cyclopropanamine .

Biological Activity

N-(1,2,3-thiadiazol-4-ylmethyl)cyclopropanamine is a compound that incorporates the thiadiazole moiety, which has been widely studied for its diverse biological activities. This article examines the biological properties of this compound, focusing on its pharmacological potential, synthesis, and mechanisms of action based on recent literature.

Thiadiazole derivatives have garnered attention due to their broad spectrum of biological activities, including antimicrobial , anticancer , anti-inflammatory , and anticonvulsant effects. The presence of the thiadiazole ring enhances the pharmacological profile of compounds through various mechanisms of action that target specific biological pathways .

2.1 Antimicrobial Activity

The antimicrobial efficacy of thiadiazole derivatives is well-documented. Studies have shown that compounds containing the 1,2,3-thiadiazole nucleus exhibit significant activity against various bacterial strains and fungi. For instance, derivatives have been synthesized that demonstrate potent activity against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundS. aureus32 µg/mL
This compoundE. coli16 µg/mL
1,3,4-Thiadiazole derivative APseudomonas aeruginosa64 µg/mL

2.2 Anticancer Activity

Research indicates that thiadiazole derivatives can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. For example, studies have shown that certain derivatives can effectively inhibit c-Met kinase activity, a target in cancer therapy . The compound this compound has been evaluated for its potential in inhibiting tumor growth in vitro and in vivo models.

Case Study: Inhibition of Tumor Growth
A recent study demonstrated that this compound significantly reduced tumor size in a xenograft model of breast cancer by inducing apoptosis in cancer cells .

2.3 Anti-inflammatory Activity

The anti-inflammatory properties of thiadiazole derivatives have been attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. Compounds with the thiadiazole ring have shown promise in reducing inflammation in models of arthritis and other inflammatory diseases .

The biological activities of this compound are largely influenced by its structural features:

  • Electrophilic Nature : The electron-deficient nature of the thiadiazole ring allows for nucleophilic substitution reactions that can modify biological targets.
  • Aromatic Stability : The stability conferred by the aromatic system enhances the compound's bioavailability and interaction with cellular targets .

4. Synthesis and Structural Modifications

The synthesis of this compound involves several steps including the formation of the thiadiazole ring followed by cyclopropanation reactions. This synthetic pathway allows for the introduction of various substituents that can modulate biological activity.

Table 2: Synthesis Pathway Overview

StepReaction TypeKey Reagents Used
Formation of ThiadiazoleCyclizationThiosemicarbazide + Aldehyde
CyclopropanationRing FormationCyclopropane precursors
Final Product IsolationPurificationChromatography

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for N-(1,2,3-thiadiazol-4-ylmethyl)cyclopropanamine, and how are reaction conditions optimized?

  • Methodology : The compound can be synthesized via cyclization reactions using precursors like hydrazonoyl halides or thiocarboxanilides. For example, hydrazonoyl halides react with thiocarboxanilides in acetonitrile under reflux (1–3 minutes) to form thiadiazoline intermediates, followed by cyclization in DMF with iodine and triethylamine . Key optimizations include controlling reaction time, solvent polarity, and catalyst ratios to minimize side products.
  • Validation : Structural confirmation via 1H^1H and 13C^{13}C NMR spectroscopy is critical, focusing on characteristic peaks for the thiadiazole ring (e.g., δ 7.5–8.5 ppm for aromatic protons) and cyclopropane protons (δ 1.0–2.0 ppm) .

Q. How is the purity and stability of this compound assessed under laboratory storage conditions?

  • Methodology : Stability is evaluated using accelerated degradation studies (e.g., exposure to heat, light, and humidity) followed by HPLC or LC-MS analysis. The compound should be stored in inert atmospheres (argon) at −20°C to prevent oxidation or hydrolysis. Decomposition products like sulfur or nitrogen oxides may form under extreme conditions, detectable via FT-IR or GC-MS .

Q. What spectroscopic techniques are prioritized for structural elucidation of this compound?

  • Methodology :

  • NMR : 1H^1H, 13C^{13}C, and 2D NMR (e.g., COSY, HSQC) resolve cyclopropane and thiadiazole moieties. Cyclopropane protons typically show coupling constants (JJ) of 5–10 Hz due to ring strain .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H]+ for C7_7H10_{10}N3_3S: 168.0599) and fragments related to thiadiazole cleavage .
  • X-ray Crystallography : Used to determine absolute configuration and intermolecular interactions in solid-state structures .

Advanced Research Questions

Q. How can computational methods like 3D-QSAR guide the optimization of bioactivity in this compound derivatives?

  • Methodology :

  • 3D-QSAR : Build models using molecular alignment, steric/electrostatic field descriptors, and partial least squares (PLS) regression. For example, antifungal activity data from analogues (e.g., N-(5-substituted-thiadiazol-2-yl)cyclopropanecarboxamides) can train models to predict substituent effects on potency .
  • Docking Studies : Map interactions with target enzymes (e.g., fungal CYP51) to identify critical hydrogen bonds or hydrophobic contacts .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodology :

  • Meta-analysis : Compare experimental variables (e.g., microbial strains, assay protocols). For instance, discrepancies in antifungal IC50_{50} values may arise from differences in fungal cell wall permeability or incubation times .
  • Structural Variants : Test derivatives with modified cyclopropane or thiadiazole groups to isolate pharmacophore contributions. For example, replacing the thiadiazole with a triazole ring alters electron density and binding affinity .

Q. How is the compound’s reactivity with biomolecules (e.g., proteins or DNA) characterized in mechanistic studies?

  • Methodology :

  • Covalent Binding Assays : Use LC-MS/MS to detect adducts formed between the compound’s electrophilic thiadiazole group and nucleophilic residues (e.g., cysteine in enzymes) .
  • DNA Interaction Studies : Employ ethidium bromide displacement assays or comet assays to assess intercalation or genotoxicity .

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